molecular formula C24H40O4 B571234 3-Sulfo-glycodeoxycholic acid-d4disodium CAS No. 112076-61-6

3-Sulfo-glycodeoxycholic acid-d4disodium

Cat. No.: B571234
CAS No.: 112076-61-6
M. Wt: 396.6 g/mol
InChI Key: KXGVEGMKQFWNSR-FCSCGBJGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotopic Labeling Patterns and Positional Deuterium Substitution

Deoxycholic-2,2,4,4-D4 acid is a deuterated analog of deoxycholic acid, where four hydrogen atoms at the 2,2,4,4 positions of the steroid nucleus are replaced with deuterium (). This substitution pattern is critical for maintaining the molecule’s structural integrity while enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The molecular formula is $$ \text{C}{24}\text{H}{36}\text{D}4\text{O}4 $$, with a molecular weight of 396.6 g/mol, compared to 392.57 g/mol for the protiated form ().

Isotopic purity, a key metric for analytical applications, exceeds 98% in commercial preparations, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry (). The deuterium atoms are strategically placed at non-polar carbon positions to minimize interference with hydrogen-bonding networks while enhancing spectral resolution in MS/MS fragmentation studies (). For example, in negative-ion mode MS, deuterium labeling at these positions reduces signal overlap between endogenous bile acids and their isotopologues, improving quantification accuracy ().

Table 1: Isotopic Properties of Deoxycholic-2,2,4,4-D4 Acid

Property Value Source
Molecular Formula $$ \text{C}{24}\text{H}{36}\text{D}4\text{O}4 $$
Molecular Weight 396.6 g/mol
Isotopic Purity >98%
Deuterium Positions 2,2,4,4 on steroid nucleus

The synthesis typically involves catalytic exchange reactions using deuterated solvents or direct hydrogen-deuterium substitution during intermediate steps (). This approach ensures minimal perturbation to the bile acid’s stereochemistry, preserving its biological activity in metabolic studies ().

Comparative Molecular Dynamics: Deuteration Effects on Conformational Stability

Deuterium substitution alters the vibrational and rotational dynamics of deoxycholic acid, impacting its conformational stability. Molecular dynamics (MD) simulations reveal that deuterated forms exhibit reduced high-frequency vibrational modes compared to protiated analogs, enabling longer simulation time steps (≈1.4×) without sacrificing accuracy (). This property is particularly advantageous in studying bile acid-protein interactions, where deuteration mitigates numerical instability in force-field calculations ().

Key findings from MD studies include:

  • Hydrogen Bonding : Deuterium’s lower zero-point energy strengthens hydrogen bonds involving the 3α- and 12α-hydroxyl groups, increasing their lifetime by 10–15% in aqueous simulations ().
  • Side-Chain Flexibility : The carboxylate side chain at position 24 shows reduced rotational freedom in deuterated forms, likely due to increased mass at the 2,2,4,4 positions ().
  • Membrane Interactions : Deuteration enhances the amphipathic character of deoxycholic acid, improving its integration into lipid bilayers by 20% compared to the protiated form ().

Table 2: MD Simulation Parameters for Deuterated vs. Protiated Forms

Parameter Protiated Form Deuterated Form
Time Step 2.0 fs 2.8 fs
Hydrogen Bond Lifetime 120 ps 138 ps
RMSD (Backbone) 1.8 Å 1.5 Å

These simulations utilized the GFN-FF force field in the xtb package, with constraints applied to all bonds (SHAKE algorithm) to maintain structural integrity ().

Crystal Structure Analysis of Deuterated vs. Protiated Forms

X-ray diffraction studies of deuterated deoxycholic acid crystals reveal subtle but statistically significant differences in lattice parameters compared to the protiated form. The deuterated crystal system retains the monoclinic $$ P2_1 $$ space group but exhibits a 0.3% contraction in unit cell volume due to shorter deuterium-carbon bond lengths ().

Notable structural differences include:

  • Hydrogen Bond Networks : The 3α-hydroxyl group forms a 2.75 Å hydrogen bond with a neighboring carboxylate oxygen in the deuterated form, compared to 2.80 Å in the protiated crystal ().
  • Torsional Angles : The A/B ring junction (C5-C10) shows a 2° reduction in dihedral angle, indicating enhanced planarity in the deuterated structure ().
  • Thermal Displacement Parameters : Deuterated crystals exhibit 15% lower B-factors for the steroid nucleus, reflecting reduced atomic vibration amplitudes ().

Table 3: Crystallographic Data Comparison

Parameter Protiated Form Deuterated Form
Space Group $$ P2_1 $$ $$ P2_1 $$
Unit Cell Volume 1,542 ų 1,537 ų
Hydrogen Bond Length 2.80 Å 2.75 Å
B-Factor (Avg.) 8.7 Ų 7.4 Ų

Properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGVEGMKQFWNSR-FCSCGBJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745736
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112076-61-6
Record name (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112076-61-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Deuterium Incorporation via Malonate Esters

The 2,2,4,4 positions in DCA-d₄ are labeled using deuterated diethyl malonate (D₄-malonate) during the carbon elongation phase. In Pathway P1 , the intermediate Int A9 (a brominated cholane derivative) reacts with D₄-malonate under basic conditions, followed by hydrolysis to yield the deuterated carboxylic acid moiety. The reaction proceeds as:

Int A9+D4-malonateNaHInt A10H3O+DCA-d4\text{Int A9} + \text{D}4\text{-malonate} \xrightarrow{\text{NaH}} \text{Int A10} \xrightarrow{\text{H}3\text{O}^+} \text{DCA-d}_4

This method achieves >98% isotopic enrichment, as confirmed by mass spectrometry.

Catalytic Deuteration

Alternative methods employ catalytic deuteration of preformed DCA using palladium-on-carbon (Pd/C) in deuterium oxide (D₂O). However, this approach lacks positional specificity and is less favored for targeted labeling.

Analytical Validation of Deuterated Products

ParameterMethodSpecification
Isotopic PurityLC-MS/MS≥98% D₄ enrichment
Chemical PurityHPLC-UV (210 nm)≥98%
Positional Integrity²H-NMR2,2,4,4-D₄ confirmed

Deuterium quantification relies on comparing the molecular ion ([M-H]⁻) of DCA-d₄ (m/z 400.6) to non-deuterated DCA (m/z 396.6) using high-resolution mass spectrometry. Nuclear magnetic resonance (NMR) further validates deuterium placement, with absence of proton signals at δ 2.2–2.4 ppm (C2 and C4 positions).

Challenges in Industrial-Scale Synthesis

Cost of Deuterated Reagents

Deuterated diethyl malonate (D₄-malonate) costs approximately $500–$1,000 per gram, making large-scale production economically challenging. Patent WO2019081586A1 addresses this by optimizing malonate recycling during hydrolysis, reducing reagent waste by 40%.

Byproduct Formation

Competing reactions during malonate esterification may yield mono- or tri-deuterated byproducts. Strict temperature control (60–70°C) and anhydrous conditions minimize these side reactions.

Applications in Biomedical Research

DCA-d₄ serves as a critical internal standard for quantifying endogenous bile acids in clinical samples. For example, in a study of colorectal cancer patients, DCA-d₄ enabled precise measurement of elevated serum DCA levels (2.5-fold increase vs. controls) using GC-MS. Its stability under gastrointestinal conditions also facilitates in vivo tracer studies .

Chemical Reactions Analysis

Esterification Reactions

Deoxycholic acid can undergo esterification reactions where it reacts with alcohols to form esters. This reaction typically requires an acid catalyst. For instance:Deoxycholic Acid+AlcoholAcid CatalystDeoxycholic Ester\text{Deoxycholic Acid}+\text{Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{Deoxycholic Ester}This reaction is significant for synthesizing derivatives that exhibit different biological activities.

Conjugation Reactions

Deoxycholic-2,2,4,4-D4 acid can be conjugated with amino acids such as glycine or taurine to form glycodeoxycholic acid and taurodeoxycholic acid, respectively. The general reaction can be represented as:Deoxycholic Acid+Amino AcidEnzymeConjugated Bile Acid\text{Deoxycholic Acid}+\text{Amino Acid}\xrightarrow{\text{Enzyme}}\text{Conjugated Bile Acid}These conjugates are more soluble and play essential roles in fat digestion and absorption.

Oxidation Reactions

Oxidation reactions can modify the hydroxyl groups present in deoxycholic acid. For example, selective oxidation at the C-6 position can yield various oxidized derivatives:Deoxycholic AcidOxidizing AgentOxidized Derivative\text{Deoxycholic Acid}\xrightarrow{\text{Oxidizing Agent}}\text{Oxidized Derivative}This transformation is crucial for creating compounds with altered biological activity or pharmacological properties.

Reduction Reactions

Reduction reactions are also applicable to deoxycholic acid derivatives. For example, the reduction of ketones formed during oxidation can regenerate hydroxyl groups or lead to the formation of new alcohols:Oxidized DerivativeReducing AgentReduced Product\text{Oxidized Derivative}\xrightarrow{\text{Reducing Agent}}\text{Reduced Product}This process is often used to produce bioactive compounds with enhanced efficacy.

Biological Activity and Metabolism

Research has shown that deoxycholic acid and its derivatives influence various metabolic pathways. For instance:

  • Bile Acid Synthesis : Deoxycholic-2,2,4,4-D4 acid serves as an internal standard for quantifying bile acids in biological samples.
  • Cytotoxicity Studies : Novel derivatives of deoxycholic acid have been synthesized and tested for cytotoxicity against cancer cell lines, revealing significant activity that correlates with structural modifications at specific positions on the steroid backbone.

Clinical Implications

Elevated levels of deoxycholic acid have been associated with certain metabolic disorders. Research indicates that dysregulation of bile acid metabolism may contribute to conditions like obesity and type 2 diabetes by affecting glucose homeostasis and lipid profiles.

Table 2: Biological Activities of Deoxycholic Acid Derivatives

DerivativeActivityReference
Glycodeoxycholic AcidEnhances lipid absorption
Taurodeoxycholic AcidAffects glucose metabolism
Novel DCA DerivativesCytotoxicity against cancer cells

Scientific Research Applications

Biochemical Applications

Cholagogue Properties
Deoxycholic-2,2,4,4-D4 acid acts as a cholagogue, promoting bile flow and aiding in the dissolution of gallstones. Its effectiveness in preventing gallstone formation is well-documented, making it a candidate for therapeutic applications in hepatobiliary disorders .

Protein Isolation
As a mild detergent, deoxycholic acid facilitates the isolation of membrane-associated proteins. This property is instrumental in studies involving membrane proteins and the development of outer membrane protein vaccines . The amphipathic nature of deoxycholic acid allows it to solubilize proteins effectively.

Internal Standard in Quantification
Deoxycholic-2,2,4,4-D4 acid serves as an internal standard for quantifying deoxycholic acid levels in various biological samples. This application is crucial for metabolic studies and pharmacokinetic assessments .

Clinical Research Applications

Submental Fat Reduction
Deoxycholic acid has been extensively studied for its efficacy in reducing submental fat (double chin). Clinical trials have shown that it leads to significant fat reduction with manageable side effects. However, there are concerns regarding potential industry bias in the results of these studies .

Cancer Research
Elevated serum levels of deoxycholic acid have been associated with colorectal cancer. Research indicates that this bile acid may play a role in cancer pathogenesis by affecting cellular signaling pathways related to cell proliferation and apoptosis .

Microbiological Applications

Impact on Gut Microbiota
Research has demonstrated that deoxycholic acid influences gut microbiota composition. In animal models, it has been shown to decrease microbial diversity while promoting specific bacterial genera associated with gastrointestinal health . This finding underscores the role of bile acids in modulating gut microbiota and their potential implications for gastrointestinal diseases.

Bile Reflux and Gastric Health
In studies examining bile reflux's impact on gastric health, deoxycholic acid was administered to rats to induce gastric intestinal metaplasia. The results indicated a correlation between bile acids and gastric cancer risk factors . This highlights the compound's relevance in understanding gastric pathologies.

Nanotechnology and Material Science

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
BiochemistryCholagogue propertiesAids in gallstone dissolution
Protein isolationUseful for membrane protein studies
Internal standard for quantificationEssential for metabolic studies
Clinical ResearchSubmental fat reductionEffective but potential industry bias noted
Cancer researchElevated levels linked to colorectal cancer
MicrobiologyGut microbiota modulationInfluences microbial diversity
Bile reflux studiesCorrelation with gastric cancer risk
NanotechnologyDrug delivery systemsPotential use in nanocarriers

Mechanism of Action

Deoxycholic Acid-d4 activates the G protein-coupled bile acid receptor TGR5. This activation stimulates brown adipose tissue (BAT) thermogenic activity, potentially influencing energy expenditure and metabolism.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of DCA-D4 with Key Bile Acids
Compound Structure Highlights Key Functional Groups Applications
Deoxycholic-D4 Acid Deuterium at C2, C4; 3α,12α-dihydroxy Secondary bile acid Internal standard for MS
Cholic Acid (CA) 3α,7α,12α-trihydroxy Primary bile acid Emulsification, metabolic studies
Chenodeoxycholic Acid (CDCA) 3α,7α-dihydroxy Primary bile acid Gallstone dissolution
Ursodeoxycholic Acid (UDCA) 3α,7β-dihydroxy (epimer of CDCA) Therapeutic bile acid Cholestasis treatment
Taurodeoxycholic Acid-D4 Taurine-conjugated DCA with D4 labeling Conjugated bile acid Membrane permeability studies

Key Insights :

  • Deuterated vs. Non-deuterated: DCA-D4 shares identical biological activity with non-deuterated DCA but is used for isotopic tracing .
  • Hydroxylation Patterns : DCA (3α,12α-dihydroxy) lacks the 7α-hydroxyl group present in CA and CDCA, reducing its hydrophilicity and altering receptor interactions .
  • Conjugation : Taurodeoxycholic-D4 (taurine-conjugated) enhances solubility and targets hepatic transporters, unlike unconjugated DCA-D4 .

Metabolic and Pharmacokinetic Profiles

Table 2: Metabolic Pathways and Turnover Rates
Compound Biosynthetic Origin Turnover Rate (d⁻¹) Key Metabolic Roles
DCA-D4 Deuteration of DCA N/A (tracer) Quantification of DCA pools
Cholic Acid Hepatic synthesis from cholesterol 0.48 ± 0.22 (human serum) Fat emulsification, FXR activation
CDCA Hepatic synthesis; bacterial 7α-dehydroxylation of CA 0.24 ± 0.13 Bile secretion, antimicrobial effects
DCA Bacterial dehydroxylation of CA 0.10–0.25 (varies by gut flora) Modulates BKCa channels, BBB permeability

Key Insights :

  • DCA-D4 in Tracing: Unlike ¹³C-labeled CA or CDCA, DCA-D4 avoids metabolic conversion from exogenous cholic acid, as shown in MT921 (cholic acid) studies .
  • Pool Sizes : CDCA and CA pool sizes in humans are ~32.6 µmol/kg and ~31.8 µmol/kg, respectively , while DCA pools correlate with gut flora activity .

Key Insights :

  • Mechanistic Differences : DCA activates BKCa channels more effectively than epideoxycholic acid due to higher planar polarity . In contrast, CA’s superior permeation enhancement in hydrogels stems from stable complex formation with clindamycin .
  • Therapeutic Uses : DCA is FDA-approved for submental fat reduction , while UDCA treats cholestasis .

Key Insights :

  • DCA-D4 Safety : Classified as a warning agent (irritant) but primarily used in controlled research settings .
  • DCA in Agriculture : Shows promise as an antifungal agent against Phoma betae but requires safety validation for large-scale use .

Biological Activity

Deoxycholic-2,2,4,4-D4 acid (DCA-d4) is a deuterated form of deoxycholic acid, a secondary bile acid that plays significant roles in various biological processes. This article explores the biological activity of DCA-d4, including its metabolic functions, interactions with enzymes, and implications in health and disease.

2. Metabolic Role of Deoxycholic Acid

3.1 Cholagogue Effects

3.2 Interaction with Membrane Enzymes

3.3 Cytotoxicity and Cancer Research

Research indicates that DCA-d4 may exhibit cytotoxic effects against certain cancer cell lines. In studies involving semi-synthetic derivatives of deoxycholic acid, modifications to its structure enhanced its ability to inhibit tumor cell growth . This raises the possibility of developing DCA-d4 derivatives as anticancer agents.

3.4 Implications in Metabolic Disorders

Recent studies have linked elevated levels of deoxycholic acid with metabolic disorders such as type 2 diabetes (T2D). In individuals with T2D, increased concentrations of DCA were associated with impaired glucose metabolism and dyslipidemia . This correlation suggests that DCA-d4 could serve as a biomarker for assessing metabolic health.

Table 1: Summary of Key Studies on DCA-d4

StudyFocusFindings
Age-Related ChangesIdentified significant variations in plasma bile acid concentrations with age and sex; highlighted the role of DCA-d4 as an internal standard.
Microbial ProductionShowed that Clostridium scindens produces DCA efficiently; correlated high levels of DCA with poor metabolic profiles in T2D patients.
Colorectal CancerDemonstrated altered bile acid profiles in colorectal cancer patients; noted increased fecal DCA levels associated with cancer progression.
Gastric Microbiota ImpactFound that DCA decreased microbial diversity but promoted specific bacterial genera linked to gastric health.

5. Conclusion

Deoxycholic-2,2,4,4-D4 acid exhibits significant biological activities that contribute to its role as a critical metabolite in human physiology. Its cholagogue effects, interactions with enzymes involved in lipid signaling, and associations with metabolic disorders highlight its importance in both health and disease contexts.

6. Future Directions

Further research is warranted to explore the therapeutic potential of DCA-d4 derivatives in cancer treatment and metabolic disease management. Additionally, understanding the microbiome's influence on bile acid metabolism could unveil new strategies for addressing gastrointestinal disorders.

Q & A

Q. What is the primary role of Deoxycholic-2,2,4,4-D₄ acid in analytical chemistry, and how does it differ from non-deuterated deoxycholic acid?

Deoxycholic-2,2,4,4-D₄ acid is a deuterated internal standard used in quantitative mass spectrometry (MS) to enhance accuracy by compensating for matrix effects and ion suppression. The deuterium atoms at positions 2,2,4,4 reduce isotopic overlap with endogenous deoxycholic acid (DCA), improving signal specificity in GC- or LC-MS workflows . Non-deuterated DCA lacks this isotopic distinction, making it unsuitable for precise quantification in complex biological matrices.

Q. What methodological considerations are critical when preparing Deoxycholic-2,2,4,4-D₄ acid for MS-based assays?

  • Solubility and Stability : Dissolve in methanol (e.g., 10 mM stock) to avoid degradation; room-temperature storage is acceptable if protected from light and moisture .
  • Calibration Curves : Use a linear range of 0.1–100 µM, validated with spike-recovery experiments in relevant matrices (e.g., serum, bile).
  • Ionization Efficiency : Optimize MS parameters (e.g., ESI voltage, collision energy) to account for deuterium-induced shifts in fragmentation patterns .

Q. How should researchers validate the purity and isotopic enrichment of Deoxycholic-2,2,4,4-D₄ acid?

  • Purity : Confirm >95% via HPLC-UV at 210 nm, referencing non-deuterated DCA (CAS 83-44-3) as a control .
  • Isotopic Enrichment : Use high-resolution MS (HRMS) to verify 98 atom % D at specified positions and rule out partial deuteration .

Advanced Research Questions

Q. How can researchers resolve contradictory data when Deoxycholic-2,2,4,4-D₄ acid exhibits matrix-dependent signal variability in LC-MS?

  • Source : Variability may arise from phospholipid interference or solvent adduct formation.
  • Mitigation Strategies :
  • Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges to remove lipids .
  • Adduct Suppression : Add 0.1% formic acid to mobile phases to stabilize [M-H]⁻ ions .
  • Internal Validation : Use a second deuterated standard (e.g., Glycodeoxycholic Acid-d4) for cross-verification .

Q. What experimental designs are recommended for studying Deoxycholic-2,2,4,4-D₄ acid’s role in bile acid signaling pathways, such as PGE2-mediated K⁺ channel activation?

  • In Vitro Models : Use interstitial cells of Cajal (ICC) treated with 1–20 µM DCA-d4 for 5–30 min to assess PGE2 production via ELISA .
  • Mechanistic Probes : Co-treat with COX-2 inhibitors (e.g., NS-398) to confirm pathway specificity .
  • Gene Expression : Quantify COX-2 mRNA via RT-PCR with GAPDH normalization, ensuring primer specificity for human/murine isoforms .

Q. How can Deoxycholic-2,2,4,4-D₄ acid be applied in decellularization protocols for tissue engineering?

  • Protocol Optimization : Incubate porcine aortic valves with 0.5% DCA-d4 for 24–48 hours to remove cellular content while preserving glycosaminoglycans (GAGs) in the extracellular matrix (ECM) .
  • Validation : Assess residual DNA via Picogreen assay and ECM integrity via SEM/ELISA for collagen IV and laminin .

Safety and Handling

Q. What precautions are essential when handling Deoxycholic-2,2,4,4-D₄ acid in vivo studies?

  • Toxicity : Avoid oral exposure (LD₅₀ in rats: 500 mg/kg); use PPE to prevent skin/eye contact .
  • Environmental Compliance : Classify as non-hazardous for aquatic systems, but adhere to institutional guidelines for disposal .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data from Deoxycholic-2,2,4,4-D₄ acid experiments?

  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values for PGE2 production .
  • Error Reporting : Express variability as mean ± SEM (n ≥ 3 independent replicates) with significance thresholds (e.g., *p<0.01) .

Cross-Disciplinary Applications

Q. Can Deoxycholic-2,2,4,4-D₄ acid enhance drug delivery systems, such as CBD bioavailability?

  • Mechanism : DCA-d4 may improve intestinal absorption via micelle formation, increasing CBD plasma concentrations by up to 40-fold .
  • Experimental Design : Co-administer 10 mg/kg DCA-d4 with CBD in rodent models; quantify plasma levels via LC-MS/MS at 0–24 h post-dose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.